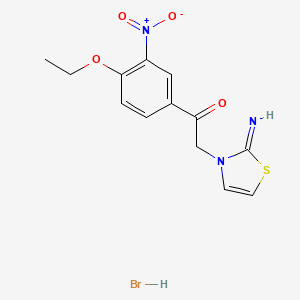
N-(3-methylphenyl)-N'-3-pyridinylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
- The synthesis process often involves reactions with pyridine derivatives. For example, reactions involving pyridine N-oxides and silylaryl triflates in the presence of CsF at room temperature can yield various pyridine compounds (Raminelli, Liu, & Larock, 2006).
Molecular Structure Analysis
- Molecular geometry, vibrational frequencies, and NMR chemical shift values can be analyzed using density functional theory (DFT) methods, providing insights into the structure of pyridine derivatives (Özdemir, Dayan, Çetinkaya, & Akgül, 2012).
Chemical Reactions and Properties
- Pyridine derivatives can undergo unique oxidation reactions, such as the oxidation of N-acyl cyclic amines to N-acyl amino acids, showcasing their chemical reactivity (Ito, Umezawa, & Higuchi, 2005).
- They can also be involved in C-C bond-forming reactions, as seen in the synthesis of various pyridine-containing compounds (Padhi & Manivannan, 2006).
Physical Properties Analysis
- The physical properties of pyridine derivatives, such as their solubility, thermal and mechanical properties, can be influenced by their molecular structure. For example, the introduction of pyridine and biphenyl units can impact the transparency and mechanical properties of polymers (Guan et al., 2015).
Chemical Properties Analysis
- The chemical properties of pyridine derivatives, such as their interaction with DNA and proteins, can be significant. For instance, some pyridine-based metal complexes show moderate ability to bind DNA and proteins (Mishra et al., 2014).
科学的研究の応用
Selective Receptor Antagonism
Research indicates that compounds structurally related to N-(3-methylphenyl)-N'-3-pyridinylurea, such as 2-Methyl-6-(phenylethynyl)pyridine (MPEP), have been explored for their potential as selective receptor antagonists. MPEP, a potent noncompetitive antagonist of the mGlu5 receptor, demonstrates significant anxiolytic activity due to its high selectivity and potency in inhibiting receptor-mediated responses. These findings suggest that similar compounds could be explored for their receptor selectivity and therapeutic potential in treating various neurological disorders (Cosford et al., 2003).
Antitumor Activity
N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) is an example of how modifications to the N-phenyl-N'-pyridinylurea scaffold can lead to the development of potent histone deacetylase (HDAC) inhibitors with significant antitumor activity. MGCD0103 selectively inhibits HDACs 1-3 and 11, leading to blocked cancer cell proliferation, induction of histone acetylation, and promotion of cell-cycle arrest and apoptosis. This illustrates the utility of N-phenyl-N'-pyridinylurea derivatives in designing anticancer drugs (Zhou et al., 2008).
Material Science Applications
In the realm of material science, the structural and optical properties of composite polymer/fullerene films, which are crucial for the efficiency of organic solar cells, have been extensively studied. The research on P3HT/PCBM solar cells highlights the importance of molecular structure on the crystallinity and optical absorption of active layers, suggesting that derivatives of N-(3-methylphenyl)-N'-3-pyridinylurea could be explored for optimizing the performance of photovoltaic devices (Erb et al., 2005).
Amide Bond Formation
The synthesis of complex molecules often involves the formation of amide bonds, a fundamental reaction in organic chemistry. Research demonstrates the utility of T3P and pyridine in facilitating low-epimerization amide bond formation, which is crucial for the synthesis of pharmaceuticals and other biologically active compounds. This process, applicable to various substrates, including those prone to racemization, underscores the importance of N-phenyl-N'-pyridinylurea derivatives in synthetic organic chemistry (Dunetz et al., 2011).
Anticonvulsant Agents
N-phenyl-N'-pyridinylureas have been investigated for their anticonvulsant activities, with certain derivatives showing promising results in preclinical models. This suggests the potential of these compounds in developing treatments for epilepsy and related seizure disorders (Pavia et al., 1990).
特性
IUPAC Name |
1-(3-methylphenyl)-3-pyridin-3-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c1-10-4-2-5-11(8-10)15-13(17)16-12-6-3-7-14-9-12/h2-9H,1H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQQTYVBJWCNWQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(2-bromophenyl)-4-[(2-nitrobenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5541825.png)
![4-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}-2,6-dimethylpyrimidine](/img/structure/B5541838.png)


![3-methyl-8-[(3'-methylbiphenyl-2-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5541848.png)
![2-[(3-chlorophenoxy)methyl]-5-(4-ethyl-1-piperazinyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5541855.png)

![(1S*,5R*)-6-benzyl-3-[(5-methyl-2-pyrazinyl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5541881.png)
![(4R)-4-[(cyclohexylcarbonyl)amino]-N-isopropyl-1-(3-thienylmethyl)-L-prolinamide](/img/structure/B5541882.png)

![N-[2-(4-chlorophenyl)ethyl]benzenesulfonamide](/img/structure/B5541899.png)
![4-[4-(3-methylbutanoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5541921.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)acetamide](/img/structure/B5541930.png)